Lanthanum oxide (CAS 1312-81-8) is a rare-earth sesquioxide characterized by a high dielectric constant (κ ≈ 27), a wide bandgap (5.8 eV), strong surface basicity, and a high refractive index[1]. In industrial and advanced laboratory settings, it is primarily procured as a high-κ gate dielectric material for semiconductor manufacturing, a network-modifying additive for high-precision optical glasses, and a basic support or promoter for heterogeneous catalysts[2]. While it offers high thermal stability with a melting point of 2315 °C, its pronounced hygroscopicity requires strict adherence to anhydrous packaging and handling protocols during procurement to prevent degradation into lanthanum hydroxide [3].
Substituting lanthanum oxide with more common industrial oxides compromises critical performance metrics across multiple applications. In semiconductor dielectrics, standard hafnium oxide (HfO2) provides a lower dielectric constant (κ ≈ 20) compared to La2O3 (κ ≈ 27), limiting further equivalent oxide thickness (EOT) scaling [1]. In optical glass manufacturing, attempting to use barium oxide (BaO) to achieve a high refractive index inherently increases optical dispersion, whereas La2O3 increases the refractive index while maintaining a high Abbe number [2]. For catalytic supports, standard γ-alumina (Al2O3) lacks the strong surface basicity of La2O3, making pure alumina-supported catalysts highly susceptible to rapid deactivation via carbon coking during reforming reactions [3].
In advanced CMOS gate dielectric applications, Lanthanum oxide (La2O3) exhibits a dielectric constant (κ) of approximately 27, outperforming the industry-standard Hafnium oxide (HfO2), which offers a κ-value of ~20 [1].
| Evidence Dimension | Dielectric Constant (κ-value) |
| Target Compound Data | κ ≈ 27 |
| Comparator Or Baseline | HfO2 (κ ≈ 20) |
| Quantified Difference | ~35% higher dielectric constant for La2O3. |
| Conditions | Thin-film gate dielectric deposition for advanced CMOS devices. |
Enables continued transistor scaling by allowing physically thicker films to achieve lower Equivalent Oxide Thickness (EOT), reducing quantum tunneling leakage.
For optical glass formulations, integrating La2O3 allows manufacturers to achieve a refractive index exceeding 1.70 while maintaining a reciprocal relative dispersion (Abbe number) of approximately 47-50. In contrast, traditional index-raising additives like Barium oxide (BaO) inherently increase optical dispersion, forcing a compromise between refractive power and chromatic aberration [1].
| Evidence Dimension | Refractive Index and Abbe Number |
| Target Compound Data | Refractive index > 1.70 with Abbe number ~ 47-50 |
| Comparator Or Baseline | BaO-based flint glass (High index requires low Abbe number/high dispersion) |
| Quantified Difference | La2O3 decouples index increases from dispersion penalties, maintaining Abbe numbers near 50 at high indices. |
| Conditions | Glass batch fusion for precision optical lenses. |
Essential for procuring raw materials for high-end optical lenses where chromatic aberration must be minimized without sacrificing refractive power.
When utilized as a catalyst support for high-temperature reforming, La2O3 provides strong surface basicity that actively neutralizes acidic coking pathways. Compared to standard γ-Al2O3 supports, which are purely acidic and prone to rapid carbon fouling, La2O3-doped systems significantly reduce carbon deposition and extend the operational lifetime of the active metal phase [1].
| Evidence Dimension | Surface Basicity and Carbon Deposition |
| Target Compound Data | High surface basicity; low coke formation |
| Comparator Or Baseline | Pure γ-Al2O3 (High surface acidity; rapid coke formation) |
| Quantified Difference | La2O3 neutralizes acidic sites, shifting the reaction pathway away from carbon polymerization. |
| Conditions | High-temperature reforming and transesterification reactions. |
Justifies the procurement of La2O3 over standard alumina by drastically extending catalyst lifetime and reducing reactor regeneration cycles.
La2O3 possesses a relatively low lattice energy (146.83 eV/mol), making it highly hygroscopic compared to stable alternatives like Yttrium oxide (Y2O3, 158.47 eV/mol). Upon ambient exposure, La2O3 rapidly absorbs moisture to form La(OH)3, which degrades its dielectric constant to ~20, necessitating strict anhydrous procurement specifications and in-situ capping during thin-film deposition [1].
| Evidence Dimension | Lattice Energy and Moisture Stability |
| Target Compound Data | Lattice energy 146.83 eV/mol (rapidly forms La(OH)3) |
| Comparator Or Baseline | Y2O3 (Lattice energy 158.47 eV/mol; stable against ambient moisture) |
| Quantified Difference | La2O3 degrades to a κ-value of ~20 upon moisture exposure, whereas Y2O3 remains stable. |
| Conditions | Ambient exposure during thin-film deposition or powder handling. |
Dictates strict procurement requirements for anhydrous packaging and necessitates controlled-environment processing to preserve electrical properties.
Due to its high dielectric constant (κ ≈ 27), La2O3 is procured for next-generation logic and DRAM capacitors, enabling aggressive EOT scaling beyond the physical limits of HfO2, provided that manufacturing workflows incorporate in-situ capping to mitigate its hygroscopic nature [1].
La2O3 is the critical network modifier for rare-earth crown glasses, allowing optical engineers to push the refractive index above 1.70 without the severe chromatic aberration introduced by barium oxides[2].
In syngas production and transesterification, La2O3 is utilized as a basic support to neutralize acidic sites, making it a highly effective procurement choice for extending the lifespan of coking-prone industrial catalysts compared to pure alumina [3].
Irritant;Environmental Hazard